molecular formula C20H24N2O4S B3448281 4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide

4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide

Cat. No. B3448281
M. Wt: 388.5 g/mol
InChI Key: AVFCGSYDLWQVSI-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains an isoquinoline structure. Isoquinolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . They are found in a number of biologically active molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy . This can provide information about the types of atoms in the molecule and how they are connected.


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would typically be determined experimentally. NMR and mass spectrometry could provide information about the compound’s molecular weight and structure .

Mechanism of Action

Target of Action

Compounds containing the 3,4-dihydro-2(1h)-quinolinone moiety have been known to interact with a variety of targets, including phosphodiesterase, β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, vasodilation, and hormonal regulation.

Mode of Action

It is suggested that the sulfonamide group provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This binding could potentially lead to changes in the receptor’s conformation and subsequent alterations in signal transduction.

Safety and Hazards

Safety and hazard information would typically be found on a material safety data sheet (MSDS) for the compound . This would include information on handling, storage, and disposal, as well as hazards associated with the compound.

Future Directions

Future research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, research might focus on improving its synthesis, understanding its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15(2)21-27(24,25)19-9-7-18(8-10-19)26-14-20(23)22-12-11-16-5-3-4-6-17(16)13-22/h3-10,15,21H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFCGSYDLWQVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide

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